H-Ala-pro-ala-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The subsequent amino acids (proline and alanine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-throughput techniques and optimization of reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-pro-ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .
Scientific Research Applications
H-Ala-pro-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The tripeptide can be used to investigate protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound has potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: The compound can be used in the production of peptide-based materials and as a building block for more complex peptides
Mechanism of Action
The mechanism of action of H-Ala-pro-ala-OH depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways and processes. For example, peptides can inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Pro-OH: A dipeptide composed of alanine and proline.
H-Ala-Ala-Pro-OH: A tetrapeptide composed of alanine, alanine, proline, and alanine.
Boc-Ala-Pro-OH: A protected form of the dipeptide H-Ala-Pro-OH, where the N-terminal amino group is protected with a tert-butoxycarbonyl (Boc) group
Uniqueness
H-Ala-pro-ala-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline in the middle of the sequence introduces a kink in the peptide backbone, affecting its conformation and interactions with other molecules. This unique structure can influence the peptide’s stability, solubility, and biological activity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQNYYAYVRKKK-FXQIFTODSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.